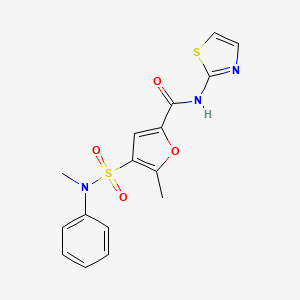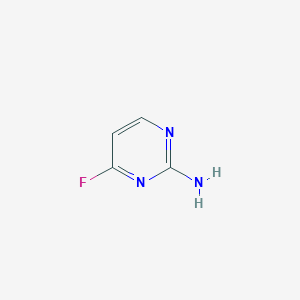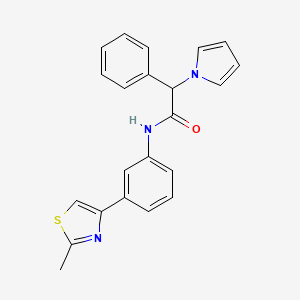![molecular formula C20H17ClN4O3S B2675542 4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide CAS No. 396721-85-0](/img/structure/B2675542.png)
4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide” is a complex organic molecule. It contains a benzamide group, a thieno[3,4-c]pyrazole group, and a 3,5-dimethylphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thieno[3,4-c]pyrazole ring and the attachment of the benzamide and 3,5-dimethylphenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The thieno[3,4-c]pyrazole ring, in particular, would contribute to the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzamide, thieno[3,4-c]pyrazole, and 3,5-dimethylphenyl groups. The nitro group attached to the benzamide could potentially undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzamide, thieno[3,4-c]pyrazole, and 3,5-dimethylphenyl groups could affect properties such as solubility, melting point, and stability .Scientific Research Applications
Chemical Synthesis and Structural Characterization
A cornerstone of the research involving the compound , or related compounds, focuses on the synthesis and structural characterization. Notable studies have demonstrated the synthesis of complex compounds through multi-step reactions, showcasing their structural properties via spectroscopic techniques and X-ray diffraction. For example, Arslan et al. (2015) conducted a detailed study on the synthesis, spectroscopic, and structural characterization of p-nitrobenzamide compounds. Their research employed density functional theory (DFT) to compare theoretical calculations with experimental data, providing insights into molecular geometries, vibrational frequencies, and molecular electrostatic potential (Arslan, Kazak, & Aydın, 2015).
Crystal Engineering
Crystal engineering research explores the assembly of complex structures through hydrogen bonds and halogen bonds. Studies by Saha et al. (2005) highlighted the formation of molecular tapes mediated via O–H⋯N hydrogen bonds and weak C–I⋯O interactions. This work provides foundational knowledge for designing new materials through controlled molecular interactions (Saha, Nangia, & Jaskólski, 2005).
Antimicrobial Studies
The synthesis and evaluation of antimicrobial activity represent a significant area of research for derivatives of related compounds. Studies have synthesized new series of linked heterocyclics displaying considerable inhibitory activity against a range of bacteria and fungi, indicating potential applications in developing new antimicrobial agents. Reddy et al. (2010) synthesized compounds showing promising results against both Gram-positive and Gram-negative bacteria, highlighting the potential therapeutic applications of these compounds (Reddy, Devi, Sunitha, & Nagaraj, 2010).
Future Directions
Properties
IUPAC Name |
4-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-11-5-12(2)7-14(6-11)24-19(15-9-29-10-17(15)23-24)22-20(26)13-3-4-16(21)18(8-13)25(27)28/h3-8H,9-10H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUDZSNOVKGCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-1-methyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2675459.png)

![[(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride](/img/structure/B2675462.png)


![N-[2-(2-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2675472.png)


![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2675477.png)


![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2675480.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2675482.png)
